[3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate
Overview
Description
[3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl acetate group and a methoxyphenyl methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate typically involves the reaction of 2-methoxyphenyl isocyanate with 3-hydroxyphenyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Methoxyphenyl isocyanate} + \text{3-Hydroxyphenyl acetate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.
Reduction: Reduction reactions may target the carbamate group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its role as a drug precursor or active pharmaceutical ingredient.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- [2-Methoxyphenyl] acetate
- [3-Hydroxyphenyl] acetate
- [2-Methoxyphenyl] carbamate
Comparison:
- [3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate is unique due to the presence of both a carbamate and an acetate group, which imparts distinct chemical and biological properties.
- Compared to [2-Methoxyphenyl] acetate , it has an additional carbamate group, enhancing its reactivity and potential applications.
- Compared to [3-Hydroxyphenyl] acetate , it has a methoxy group, which can influence its solubility and interaction with biological targets.
- Compared to [2-Methoxyphenyl] carbamate , it has an acetate group, which can affect its chemical stability and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-[(2-methoxyphenyl)methylcarbamoyl]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)22-15-8-5-7-13(10-15)17(20)18-11-14-6-3-4-9-16(14)21-2/h3-10H,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASWWNITLDWWHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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